ethyl 4-[2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-methyl-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a benzenesulfonyl group and an ethyl carboxylate ester. The benzenesulfonyl moiety is further modified with a 2-methyl-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl) group, which introduces a sulfone-containing thiazolidinone ring. Piperazine derivatives are widely recognized for their pharmacokinetic advantages, such as improved solubility and bioavailability, while sulfonyl and thiazolidinone groups are associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
ethyl 4-[2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O7S2/c1-3-27-17(22)18-7-9-19(10-8-18)29(25,26)15-12-14(5-4-13(15)2)20-16(21)6-11-28(20,23)24/h4-5,12H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLAUOSHAFOYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various pathogens.
Chemical Structure and Properties
The compound features a piperazine core linked to a thiazolidine moiety, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of 393.55 g/mol. The structural complexity allows for various interactions with biological targets, contributing to its pharmacological potential.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of fungal strains including Candida spp. and Aspergillus spp..
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| L-173 | C. albicans | 0.015 µg/mL |
| L-310 | A. niger | 0.03 µg/mL |
| L-163 | T. rubrum | 0.06 µg/mL |
The compound's structural features significantly influence its antimicrobial activity; modifications in the side chains can enhance or diminish effectiveness against specific pathogens .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the thiazolidine ring plays a crucial role in interacting with cellular targets involved in metabolic pathways critical for pathogen survival.
Case Study: Efficacy Against Resistant Strains
A notable study evaluated the efficacy of this compound against clinical isolates of C. albicans that are resistant to conventional antifungal treatments such as itraconazole and ketoconazole. The results indicated that the compound could suppress yeast cell germination more effectively than standard treatments at comparable doses .
Cytotoxicity and Safety Profile
While assessing the biological activity of this compound, it is essential to evaluate its cytotoxic effects on human cells. Preliminary studies suggest that at therapeutic concentrations, the compound exhibits minimal cytotoxicity, making it a promising candidate for further development .
Scientific Research Applications
Anticancer Activity
Recent studies have suggested that compounds similar to ethyl 4-[2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate exhibit significant anticancer properties. For example, the thiazolidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Thiazolidine Derivatives in Cancer Treatment
A study published in Journal of Medicinal Chemistry highlighted the efficacy of thiazolidine derivatives against breast cancer cells. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting their potential as lead compounds for further development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazolidines are known to exhibit activity against a range of bacteria and fungi, making them suitable candidates for antibiotic development.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Factor XIa Inhibition
One of the notable applications of this compound is its potential role as an inhibitor of Factor XIa, an enzyme involved in the coagulation cascade. Inhibition of Factor XIa can provide therapeutic benefits in preventing thrombosis without increasing the risk of bleeding.
Patent Insights
A patent (WO2015164308A1) describes various compounds structurally related to this compound that demonstrate effective inhibition of Factor XIa. The findings suggest that these compounds could lead to new anticoagulant therapies with improved safety profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active piperazine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
Sulfonyl and Heterocyclic Moieties: The target compound’s benzenesulfonyl-thiazolidinone group distinguishes it from analogues like the pyrazolopyrimidinone in . Thiazolidinones are known for antimicrobial and anti-inflammatory properties, while pyrazolopyrimidinones are linked to PDE inhibition .
Piperazine Modifications :
- Ethyl carboxylate esters (target compound and ) improve membrane permeability compared to tosyl () or methyl-d³ () groups.
- Substituents like trifluoromethyl () and deuterated methyl () are often used to optimize metabolic stability and isotopic labeling in drug development .
Biological Activity :
- While direct data on the target compound is absent, its structural relatives exhibit diverse activities: PDE inhibition (), antitumor/antimicrobial effects (), and kinase modulation (). Computational similarity metrics (e.g., Tanimoto/Dice indexes) could predict overlapping targets .
Computational Similarity Analysis
- Tanimoto and Dice Metrics: Molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) would quantify similarity to known inhibitors. For example, the thiazolidinone ring may align with pharmacophores for cyclooxygenase or aldose reductase inhibition .
- QSAR Models : Predictive models could correlate substituent electronegativity (e.g., sulfonyl oxygen) with enzymatic binding affinities .
Hydrogen Bonding and Crystal Packing
The sulfonyl and carboxylate groups may participate in hydrogen-bonding networks, as observed in piperazine-containing crystals (). Such interactions influence solubility and stability .
Preparation Methods
Thiazolidinone Trioxide Formation
The thiazolidinone trioxide ring is synthesized via a base-catalyzed cyclization of propargylamine derivatives with carbon disulfide (CS₂). Following protocols from DABCO-catalyzed reactions, propargylamine intermediates are treated with CS₂ under mild conditions (25°C, 6 hours) to form thiazolidine-2-thiones. Subsequent oxidation with hydrogen peroxide or m-chloroperbenzoic acid introduces the trioxide group, yielding 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl derivatives.
Sulfonation and Chlorination
The methyl-substituted benzene ring is sulfonated using chlorosulfonic acid, followed by chlorination with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride intermediate. Key spectral data for the sulfonyl chloride include:
Piperazine Sulfonylation
The sulfonyl chloride is coupled to piperazine to form the 4-benzenesulfonylpiperazine intermediate.
Reaction Conditions
Piperazine is reacted with the sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or pyridine) at 0–5°C. The reaction proceeds via nucleophilic substitution, with the sulfonyl group preferentially attaching to the secondary amine of piperazine. Excess piperazine ensures monosubstitution.
Characterization
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MALDI-TOF MS : Molecular ion peak at m/z 342.12 (C₁₁H₁₅N₂O₃S⁺).
-
¹³C NMR : Piperazine carbons at δ 44.03 and 44.53, sulfonyl carbon at δ 141.25.
Carbamate Formation with Ethyl Chloroformate
The remaining piperazine nitrogen is functionalized with an ethyl carbamate group.
Carboxylation Protocol
Ethyl chloroformate is added dropwise to a solution of 4-benzenesulfonylpiperazine in tetrahydrofuran (THF) at −10°C, followed by triethylamine to neutralize HCl byproducts. The reaction is stirred for 12 hours at room temperature.
Optimization
-
Catalyst : Cu-Co-Mo/Al₂O₃ catalysts (used in piperazine alkylation) are ineffective here, necessitating stoichiometric base.
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Yield : 75–88% after column chromatography (silica gel, ethyl acetate/hexane).
Final Compound Characterization
The target compound is purified via recrystallization from ethanol and characterized spectroscopically.
Spectral Data
Mass Spectrometry
Alternative Synthetic Routes
One-Pot Thiazolidinone Formation
A modified approach combines propargylamine cyclization and sulfonation in one pot, reducing purification steps. However, yields are lower (49–61%) due to byproduct formation.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin allows sequential sulfonylation and carboxylation, though scalability remains challenging.
Challenges and Optimization
-
Byproduct Mitigation : Excess piperazine (2.5 equiv) minimizes disubstitution during sulfonylation.
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Oxidation Control : Over-oxidation of the thiazolidinone trioxide is avoided using controlled H₂O₂ equivalents.
Industrial Applicability
The Cu-Co-Mo/Al₂O₃ catalyst system from piperazine alkylation is unsuitable for carbamate formation but may aid in large-scale sulfonyl chloride synthesis. Batch processes at 0.1–10 MPa pressure improve reaction rates .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions, including sulfonylation of the benzene ring, functionalization of the thiazolidinone moiety, and coupling with the piperazine-carboxylate group. Critical steps include:
- Sulfonylation : Requires controlled temperature (0–5°C) and anhydrous conditions to avoid hydrolysis of intermediates .
- Thiazolidinone formation : Dependent on stoichiometric ratios of 1,1,3-trioxothiazolidine precursors and catalysts like triethylamine .
- Piperazine coupling : Achieved via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) . Optimization Table :
| Step | Parameter | Optimal Range | Yield Impact |
|---|---|---|---|
| Sulfonylation | Temperature | 0–5°C | ±15% |
| Thiazolidinone | Catalyst (Et₃N) | 1.2 equiv | +20% |
| Coupling | Solvent (DMF vs. THF) | DMF | +25% |
Q. Which characterization techniques are essential for confirming structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and piperazine substitution patterns. Key signals include:
- Thiazolidinone protons: δ 3.8–4.2 ppm (multiplet, SO₂-CH₂) .
- Piperazine carbamate: δ 4.1–4.3 ppm (quartet, COOCH₂CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~528.12) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the sulfonyl-thiazolidinone linkage .
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence polarization assays .
- Antimicrobial activity : Broth microdilution assays (MIC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How do structural modifications to the thiazolidinone moiety affect target selectivity?
- SAR Insights :
- Electron-withdrawing groups (e.g., -CF₃ at position 3) enhance kinase inhibition but reduce solubility .
- Ring expansion (e.g., thiazinanone analogs) improves metabolic stability but lowers bioavailability .
- Computational Analysis : Docking studies (AutoDock Vina) suggest the sulfonyl group interacts with ATP-binding pockets, while the thiazolidinone engages in H-bonding with catalytic lysine residues .
Q. How can contradictory biological activity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for PI3Kα inhibition (Study A: 0.8 μM vs. Study B: 5.2 μM) may arise from:
- Assay conditions : ATP concentration (Study A: 10 μM vs. Study B: 100 μM) .
- Compound purity : HPLC thresholds (<95% purity in Study B) .
- Resolution Strategy :
- Standardize assay protocols (e.g., ATP = 50 μM, 1% DMSO).
- Validate purity via orthogonal methods (NMR + LC-MS) .
Q. What computational methods predict off-target interactions?
- Pharmacophore modeling (MOE Suite): Identifies overlap with unrelated targets (e.g., carbonic anhydrase) due to sulfonamide similarity .
- Machine Learning : QSAR models trained on kinase inhibitors predict hepatotoxicity risks (e.g., CYP3A4 inhibition) .
Key Recommendations for Researchers
- Prioritize stereochemical analysis to resolve activity discrepancies .
- Use fragment-based drug design to balance solubility and potency .
- Cross-validate biological data with orthogonal assays (e.g., SPR + cellular thermal shift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
